3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-fluoroaniline with 4-methylbenzyl chloride in the presence of a base to form the intermediate 2-fluoro-N-(4-methylbenzyl)aniline. This intermediate is then reacted with cyanogen bromide to form the triazine ring, resulting in the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-chlorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- 3-((2-bromophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- 3-((2-iodophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Uniqueness
The uniqueness of 3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluoroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-6-8-12(9-7-11)10-15-16(23)20-17(22-21-15)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZXUDHKAYLZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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